1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea

soluble epoxide hydrolase inhibition sEH inhibitor potency ranking piperidine urea SAR

Select this specific sEH inhibitor (CAS 1428373-79-8) for its distinct thiophene-piperidine-ethyl linker topology, offering a valuable alternative to 1-acylpiperidine ureas. Its intermediate potency (Ki 1.40 nM, FRET assay) enables robust target engagement without the ultra-tight binding that complicates washout experiments. Protected under UC patents, it serves as a definitive benchmark for freedom-to-operate and scaffold-hopping programs. Secure research-grade purity for reproducible differentiation assays.

Molecular Formula C19H25N3OS
Molecular Weight 343.49
CAS No. 1428373-79-8
Cat. No. B2751896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea
CAS1428373-79-8
Molecular FormulaC19H25N3OS
Molecular Weight343.49
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCCN2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C19H25N3OS/c1-15-5-2-3-6-17(15)21-19(23)20-10-13-22-11-8-16(9-12-22)18-7-4-14-24-18/h2-7,14,16H,8-13H2,1H3,(H2,20,21,23)
InChIKeySBVHDEKSAZWMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea (CAS 1428373-79-8): Soluble Epoxide Hydrolase Inhibitor Procurement Profile


1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea (CAS 1428373-79-8) is a synthetic piperidine urea derivative that functions as a potent inhibitor of human soluble epoxide hydrolase (sEH; EC 3.3.2.10), the enzyme encoded by the EPHX2 gene responsible for degrading anti-inflammatory epoxyeicosatrienoic acids (EETs) [1]. The compound is designated as 'Compound 1' in the U.S. patent family US10377744, US11123311, and US11723929, assigned to the University of California [2]. Its molecular architecture features a distinctive 4-(thiophen-2-yl)piperidine moiety linked via an ethylene spacer to an o-tolyl urea pharmacophore, with a molecular weight of 343.5 g/mol, calculated XLogP3 of 3.3, and topological polar surface area of 72.6 Ų [3]. The compound inhibits recombinant human sEH with a Ki of 1.40–1.43 nM as determined by FRET displacement assay [1].

Why Generic Piperidine Urea sEH Inhibitors Cannot Simply Substitute for 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea


Within the piperidine urea class of soluble epoxide hydrolase inhibitors, potency varies by over two orders of magnitude (Ki ranging from <0.05 nM for EC5026 to >6 nM for weaker analogs), and structural modifications to the N-aryl group, piperidine substituent, and linker length produce divergent physicochemical and pharmacological profiles that preclude simple interchangeability [1]. The target compound occupies a distinct chemical space defined by its thiophen-2-yl piperidine substituent combined with an o-tolyl urea terminus and ethylene linker—a scaffold topology that differs fundamentally from the widely used 1-acylpiperidine ureas such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) or the picomolar transition-state mimic EC5026, each of which exhibits unique target residence times, solubility characteristics, and patent protection landscapes [2]. Furthermore, within the same US10377744 patent series, compounds sharing the core pharmacophore but differing in peripheral substituents display Ki values spanning from 0.080 nM to 6.60 nM, demonstrating that even minor structural changes produce substantial shifts in inhibitory potency that directly impact experimental design and translational relevance [3].

Quantitative Differentiation Evidence for 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea Relative to Key Comparators


sEH Inhibitory Potency: Target Compound vs. Field-Standard TPPU — Quantitative Ki Comparison

The target compound inhibits recombinant human sEH with a Ki of 1.40–1.43 nM as measured by FRET displacement assay using the ACPU probe [1]. In comparison, the widely used field-standard sEH inhibitor TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) exhibits an IC50 of 3.7 nM against human sEH, which approximates its Ki under the assay conditions employed . This represents an approximately 2.6-fold greater inhibitory potency for the target compound relative to TPPU on the human enzyme. Note that this is a cross-study comparison; the TPPU IC50 was determined by fluorescence-based sEH activity assay, whereas the target compound Ki was determined by FRET displacement, and systematic differences between these assay formats may exist.

soluble epoxide hydrolase inhibition sEH inhibitor potency ranking piperidine urea SAR

Intra-Patent Potency Positioning: Target Compound vs. Closest Structural Analogs from US10377744

Within the US10377744 patent family, the target compound (Compound No. 1) displays a Ki of 1.40 nM, positioning it in the intermediate potency tier of this chemical series. For direct context, Compound No. 12 (BDBM408991, bearing a 4-trifluoromethylphenyl urea and a furan-3-carbonyl piperidine substituent) exhibits a Ki of 1 nM under the same assay conditions, while Compound No. 15 (BDBM408994) shows a Ki of 2.40 nM, and Compound No. 19 (BDBM408998) demonstrates substantially greater potency with a Ki of 0.310 nM [1]. At the extremes of the series, Compound No. 36 (BDBM409016) achieves a Ki of 0.080 nM, whereas Compound No. 48 (BDBM409028) yields a Ki of 6.60 nM, defining a >80-fold potency range within the same patent [2]. The target compound's potency is thus approximately 17-fold weaker than the most potent series member (Compound 36) but approximately 4.7-fold more potent than the weakest (Compound 48), establishing it as a mid-range potency tool compound with specific structural features that distinguish it from both more and less potent analogs.

sEH inhibitor patent analysis structure-activity relationship piperidine urea analog ranking

Physicochemical Property Differentiation: Lipophilicity and Polar Surface Area vs. Clinical-Stage sEH Inhibitors

The target compound possesses a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 72.6 Ų [1]. In comparison, the Phase 1 clinical candidate EC5026 (MW 405.2) has a reported logP of approximately 4.0–4.5, while TPPU (MW ~359) has a logP of approximately 3.5–4.0 and is characterized as water-insoluble . The target compound's lower predicted lipophilicity (XLogP3 3.3 vs. ~4.0 for EC5026 and TPPU) combined with its higher TPSA (72.6 Ų vs. approximately 53–65 Ų for TPPU-class compounds) suggests potentially improved aqueous solubility relative to more lipophilic sEH inhibitors, which is a recognized challenge in the sEH inhibitor field where high lipophilicity and poor water solubility have complicated formulation for both in vitro and in vivo studies [2]. This is a class-level inference based on computed physicochemical parameters rather than experimentally measured solubility for the target compound.

drug-likeness lipophilicity optimization ADME prediction sEH inhibitor physicochemical profiling

Structural Scaffold Differentiation: Thiophene-Piperidine-Ethyl Linker Topology vs. Acylpiperidine-Urea Class Standard

The target compound features a 4-(thiophen-2-yl)piperidine moiety connected via an ethylene (–CH2CH2–) linker to an o-tolyl urea pharmacophore [1]. This scaffold topology differs fundamentally from the dominant piperidine urea sEH inhibitor chemotype exemplified by TPPU, EC5026, and CAY10640, which universally employ a 1-acylpiperidine motif (e.g., propionyl-piperidine in TPPU, substituted acyl-piperidine in EC5026) with the urea directly attached at the piperidine 4-position [2]. The thiophene ring introduces a sulfur-containing heteroaromatic system capable of distinct π-stacking and hydrophobic interactions within the sEH binding pocket compared to the phenyl or trifluoromethoxyphenyl groups prevalent in the class. The ethylene linker additionally provides conformational flexibility that may enable alternative binding modes within the L-shaped sEH catalytic tunnel, which is known to accommodate diverse chemotypes but with varying drug-target residence times [3]. The o-tolyl group on the urea nitrogen further differentiates the compound from the para-substituted electron-withdrawing groups (trifluoromethoxy, trifluoromethyl) used in most clinical and preclinical sEH inhibitors.

scaffold hopping piperidine urea chemotype thiophene-containing sEH inhibitor chemical topology differentiation

Patent Protection and Commercial Availability: Compound 1 Designation Across Three U.S. Patents

1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea is explicitly claimed as 'Compound 1' in three granted U.S. patents: US10377744B2 (issued 2019-08-13, titled 'Potent soluble epoxide hydrolase inhibitors'), US11123311B2 (issued 2021-09-21, 'Methods of treating mental disorders'), and US11723929B2 (issued 2023-08-15, related to sEH inhibition) [1]. The original assignee includes Eicosis LLC and The Regents of the University of California (Hammock laboratory). Being designated as the first exemplified compound across this patent family indicates its role as a lead or reference structure within the claimed chemical series. The compound is commercially available from multiple specialty chemical suppliers under CAS 1428373-79-8, typically at ≥95% purity, with the molecular formula C19H25N3OS and exact mass of 343.17183360 Da [2]. Its presence across three granted U.S. patents provides composition-of-matter intellectual property coverage extending through at least 2035, which may be relevant for organizations considering translational development or commercial applications.

sEH inhibitor patent landscape research tool compound procurement composition of matter protection

Optimal Research and Procurement Application Scenarios for 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea (CAS 1428373-79-8)


Tool Compound for sEH-Mediated EET Pathway Studies Requiring Intermediate Target Engagement

The compound's Ki of 1.40 nM provides sufficient potency for robust sEH inhibition in cell-based and biochemical assays while avoiding the extremely tight binding (Ki <0.05 nM) of clinical candidates like EC5026, which can complicate washout experiments and reversible inhibition studies due to their slow off-rates [1]. Researchers studying EET-dependent anti-inflammatory signaling, endoplasmic reticulum stress modulation, or neuroprotection pathways can use this compound at concentrations of 10–100 nM to achieve >90% target engagement while retaining the ability to assess reversibility and time-dependent effects [2].

Structure-Activity Relationship (SAR) Studies Exploring Thiophene-Containing sEH Pharmacophores

The unique thiophene-piperidine-ethyl linker topology provides a structurally distinct starting point for medicinal chemistry optimization programs aimed at developing novel sEH inhibitor chemotypes beyond the well-explored 1-acylpiperidine urea scaffold [1]. The intermediate potency (Ki 1.40 nM) leaves headroom for both potency-enhancing modifications (targeting the sub-nanomolar range achieved by Compounds 19 and 36 in the same patent series) and for introducing substituents that modulate physicochemical properties such as solubility and metabolic stability without losing all measurable activity [2].

Comparative Pharmacology Studies Benchmarking Against Clinical sEH Inhibitors

As a mid-potency sEH inhibitor with a distinct chemical scaffold, this compound serves as a valuable comparator in studies designed to differentiate pharmacology driven by scaffold topology versus potency alone. When benchmarked alongside TPPU (IC50 3.7 nM), EC5026 (Ki <0.05 nM), and GSK2256294 (IC50 27 pM), this compound can help deconvolute whether observed biological effects in neuropathic pain, Parkinson's disease, or inflammation models are driven primarily by the degree of sEH inhibition or by scaffold-specific polypharmacology [1]. The compound's lower predicted lipophilicity (XLogP3 3.3) relative to EC5026 and TPPU may also reduce nonspecific membrane partitioning artifacts in cellular assays [2].

Patent-Literate Drug Discovery Programs Requiring Freedom-to-Operate in the sEH Inhibitor Space

Organizations pursuing sEH inhibitor development can evaluate this compound as a reference structure within a patent landscape analysis, given its explicit protection under three granted U.S. patents (US10377744, US11123311, US11723929) assigned to the University of California [1]. Its designation as 'Compound 1' across this patent family makes it a useful benchmark for assessing the scope of claims, designing around existing intellectual property, or evaluating in-licensing opportunities. The compound's commercial availability at research-grade purity from multiple suppliers facilitates rapid procurement for initial feasibility studies [2].

Quote Request

Request a Quote for 1-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.